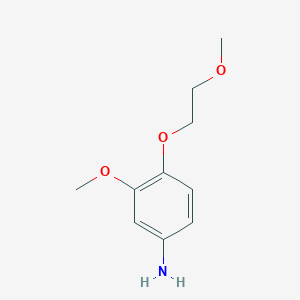
3-Methoxy-4-(2-methoxyethoxy)aniline
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of 3-Methoxy-4-(2-methoxyethoxy)aniline is defined by its molecular formula, C10H15NO3. Unfortunately, the specific details about its molecular structure, such as bond lengths and angles, are not available in the current resources.Physical And Chemical Properties Analysis
3-Methoxy-4-(2-methoxyethoxy)aniline is a yellowish-white powder or solid. The exact physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources.Aplicaciones Científicas De Investigación
Kinase Inhibition and Anticancer Activity : The optimization of 4-phenylamino-3-quinolinecarbonitriles, which include compounds structurally related to 3-Methoxy-4-(2-methoxyethoxy)aniline, has shown potent inhibition of Src kinase activity. These compounds have been evaluated for their potential in cancer therapy due to their ability to inhibit tumor growth in xenograft models (Boschelli et al., 2001).
Molecular Structure and Spectroscopic Analysis : A study on 4-Methoxy-N-(3-phenylallylidene) aniline, a compound similar to 3-Methoxy-4-(2-methoxyethoxy)aniline, involved theoretical and experimental investigations to understand its molecular structure, IR, NMR spectra, and HOMO-LUMO analysis. This research provides insights into the electronic properties of these molecules (Efil & Bekdemir, 2014).
Oxidation Studies and Synthesis : The selective oxidation of substituted anilines, including those with methoxy groups, to produce azoxyarenes and other compounds, has been explored. These findings have implications for the synthesis of various chemical intermediates (Gebhardt et al., 2008).
Environmental Applications : Research on the peroxi-coagulation of aniline in acidic medium using an oxygen diffusion cathode has shown effective degradation of aniline, a compound related to 3-Methoxy-4-(2-methoxyethoxy)aniline. This method is significant for wastewater treatment and reducing environmental pollution (Brillas et al., 1997).
Antimicrobial Activity : Novel quinazolinone derivatives synthesized from aniline derivatives, including methoxy aniline, have been tested for their antimicrobial activity. These studies contribute to the development of new medicinal compounds (Habib et al., 2013).
Polymerization and Material Science : The in situ polymerization of aniline sulfonic acid derivatives, including methoxybenzenesulfonic acid, into layered double hydroxide interlamellar spaces, offers insights into the development of new materials for various applications (Moujahid et al., 2005).
Safety and Hazards
Mecanismo De Acción
Target of Action
3-Methoxy-4-(2-methoxyethoxy)aniline is a complex organic compoundSimilar compounds, such as methoxy anilines, are known to interact with various enzymes and receptors in the body .
Mode of Action
For instance, methoxy anilines can donate electron density to aromatic systems through resonance . This interaction can lead to changes in the reactivity of the compound and its targets.
Biochemical Pathways
For example, methoxy anilines can undergo reactions such as Suzuki–Miyaura coupling, which is a type of carbon-carbon bond-forming reaction .
Pharmacokinetics
The compound’s molecular weight (16721 g/mol) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed.
Result of Action
For instance, methoxy anilines can influence the basicity of molecules, affecting their reactivity .
Action Environment
The action of 3-Methoxy-4-(2-methoxyethoxy)aniline can be influenced by various environmental factors. For instance, the presence of other substituents on the molecule can affect its reactivity . Additionally, the pH of the environment can influence the compound’s ionization state, potentially affecting its interaction with targets.
Propiedades
IUPAC Name |
3-methoxy-4-(2-methoxyethoxy)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c1-12-5-6-14-9-4-3-8(11)7-10(9)13-2/h3-4,7H,5-6,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFYXFUAMMJCHBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C(C=C1)N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001277208 | |
| Record name | 3-Methoxy-4-(2-methoxyethoxy)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001277208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-4-(2-methoxyethoxy)aniline | |
CAS RN |
26181-52-2 | |
| Record name | 3-Methoxy-4-(2-methoxyethoxy)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26181-52-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methoxy-4-(2-methoxyethoxy)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001277208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



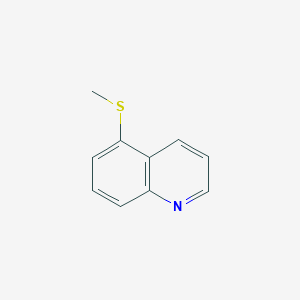

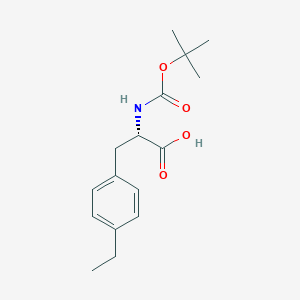




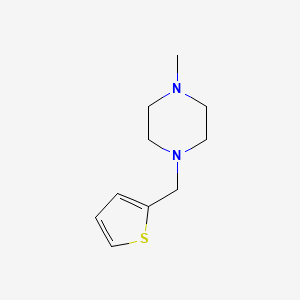
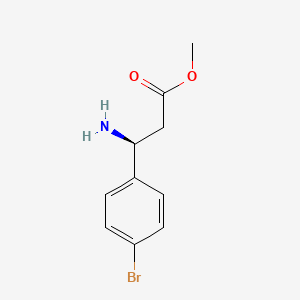
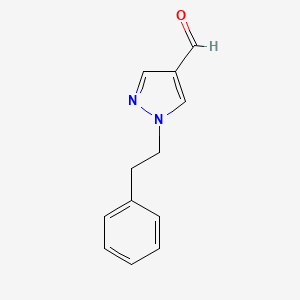

![4-(4-Trifluoromethyl-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B3120298.png)
![4-fluoro-N-[(Z)-1-hydrazinyl-2-nitroethenyl]aniline](/img/structure/B3120305.png)
![2-methyl-N-[(Z)-1-methylsulfanyl-2-nitroethenyl]propan-1-amine](/img/structure/B3120308.png)